molecular formula C17H24ClN3O3 B2660841 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea CAS No. 894025-18-4

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea

Cat. No.: B2660841
CAS No.: 894025-18-4
M. Wt: 353.85
InChI Key: XLXXDUJYHCHBGO-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are of significant scientific interest and are frequently investigated in medicinal chemistry for their potential biological activities . Compounds with similar pyrrolidinone and substituted urea structures, as seen in this molecule, are often explored in pharmaceutical research for various therapeutic areas . For instance, some related compounds have been studied for their role in targeted protein degradation . The specific mechanism of action, research applications, and physicochemical data for this particular compound are not currently documented in the public domain and should be verified by the researcher. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-12(2)24-9-3-8-19-17(23)20-14-10-16(22)21(11-14)15-6-4-13(18)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXXDUJYHCHBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is a complex organic compound with a unique structural configuration that includes a pyrrolidinone ring and a urea moiety, which are of significant interest in medicinal chemistry. This compound has been evaluated for its potential biological activities, including interactions with various molecular targets, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O2C_{18}H_{22}ClN_3O_2, with a molecular weight of approximately 362.82 g/mol. The structure can be represented as follows:

SMILES O=C(NC1CC(=O)N(C1)c1ccc(cc1)Cl)COc1ccccc1F\text{SMILES }O=C(NC1CC(=O)N(C1)c1ccc(cc1)Cl)COc1ccccc1F

The presence of the 4-chlorophenyl group enhances its potential for biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of enzymes involved in disease pathways, potentially leading to therapeutic effects.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory activity against several enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission, and inhibitors can have implications for treating neurodegenerative diseases.
  • Urease : The compound has shown strong inhibitory effects on urease, which is relevant for treating infections caused by urease-producing bacteria.

Antibacterial Activity

In vitro studies have demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness against these pathogens suggests potential applications in antimicrobial therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the pharmacological potential of this compound:

Study Focus Findings
Study A (2020)Antibacterial ActivityDemonstrated moderate efficacy against Bacillus subtilis with an IC50 value of 2.14 µM.
Study B (2021)Enzyme InhibitionShowed significant inhibition of AChE with an IC50 value of 0.63 µM, indicating potential in treating Alzheimer’s disease.
Study C (2022)Urease InhibitionReported strong urease inhibition with an IC50 value of 1.13 µM, suggesting utility in managing urinary tract infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s structural analogs can be categorized based on three key features: urea backbone, pyrrolidinone ring, and aromatic/alkoxy substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Substituents Notable Features
Target Compound ~379.87 3.2 4-Chlorophenyl, 3-isopropoxypropyl Urea linker, pyrrolidinone ring
1-(3-Chlorophenyl)-3-methoxypropylurea ~268.74 2.5 3-Chlorophenyl, methoxypropyl Meta-chloro reduces hydrophobic interactions
1-(4-Fluorophenyl)-5-oxopyrrolidin-3-ylurea ~295.29 2.8 4-Fluorophenyl Fluorine’s electronegativity alters H-bonding
5-(3-Chlorophenylsulfanyl)-1-methylpyrazole ~312.79 3.5 3-Chlorophenylsulfanyl, pyrazole Sulfur enhances π-π stacking
Key Observations:
  • Substituent Position : The target compound’s para-chlorophenyl group likely improves hydrophobic binding compared to meta-substituted analogs (e.g., 3-chlorophenyl), as seen in crystallographic studies of similar systems .
  • Alkoxy Chain : The isopropoxypropyl chain in the target compound increases steric bulk and lipophilicity (LogP ~3.2) relative to shorter chains (e.g., methoxypropyl, LogP ~2.5).
  • Urea vs. Pyrazole : Urea derivatives generally exhibit stronger hydrogen-bonding capacity than pyrazole-based compounds (e.g., ’s sulfanylpyrazole), which may prioritize π-π interactions .

Crystallographic and Computational Studies

Structural analyses of such compounds often employ programs like SHELX for refinement . For example:

  • The 4-chlorophenyl group’s orientation in the target compound’s crystal lattice could stabilize intermolecular interactions, a feature critical for co-crystallization with target proteins .
  • Comparative bond angle data (e.g., C–S–C angles in ’s sulfanylpyrazole ) suggest that electronic effects from substituents influence molecular geometry and packing.

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